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molecular formula C6H4F2S B1350639 3,4-Difluorothiophenol CAS No. 60811-24-7

3,4-Difluorothiophenol

Cat. No. B1350639
M. Wt: 146.16 g/mol
InChI Key: BGVRHDQMTMPAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960688B2

Procedure details

A solution of triphenylphosphine (37.0 g) and DMF (2 ml) in DCM (100 ml) was maintained at 20° C. with an ice bath during addition of 3,4-difluorobenzenesulphonyl chloride (10 g). The mixture was stirred at room temperature for 2 hours then aqueous hydrochloric acid (50 ml of a 1M solution) was added. The mixture was stirred for a further 1 hour. The organic layer was separated, dried and the solvent removed by evaporation to give the title compound as an oil which was used without purification.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN(C=O)C.[F:25][C:26]1[CH:27]=[C:28]([S:33](Cl)(=O)=O)[CH:29]=[CH:30][C:31]=1[F:32].Cl>C(Cl)Cl>[F:25][C:26]1[CH:27]=[C:28]([SH:33])[CH:29]=[CH:30][C:31]=1[F:32]

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)S(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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